molecular formula C15H21BO5 B1650186 Methyl 4-methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate CAS No. 1146214-84-7

Methyl 4-methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

Cat. No. B1650186
CAS RN: 1146214-84-7
M. Wt: 292.14
InChI Key: UZFJABAMRFQRQG-UHFFFAOYSA-N
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Description

“Methyl 4-methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate” is a chemical compound . It is also known as "4-Methoxycarbonylphenylboronic acid, pinacol ester" .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, two phenylboronic ester derivatives have been synthesized and their single crystals grown from hexane and petroleum ether . The synthesis involved the combination of borate containing benzene rings and anisole structure .


Molecular Structure Analysis

The molecular structure of similar compounds has been determined by X-ray single crystal diffraction . The conformation analysis data demonstrate that the molecular structure optimized by DFT is consistent with the crystal structure .


Chemical Reactions Analysis

Phenyl borate is an intermediate which is widely used in biology, organic synthesis, catalysis, and crystal engineering . It has been employed in the synthesis, optical, and electrochemical properties of novel copolymers on the basis of benzothiadiazole and electron-rich arene units .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been studied . For instance, the crystal structure of a similar compound, “3-bromo-6-methoxy-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine”, has been reported .

Scientific Research Applications

Synthesis and Characterization

  • Boric Acid Ester Intermediates Synthesis : A study by Huang et al. (2021) explored the synthesis and characterization of boric acid ester intermediates with benzene rings, including Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate, through a three-step substitution reaction. The structural confirmation was achieved using FTIR, NMR, and X-ray diffraction, complemented by density functional theory (DFT) calculations, revealing insights into the physicochemical properties of the compounds (Huang et al., 2021).

Polymerization Processes

  • Nitroxide-Mediated Photopolymerization : Guillaneuf et al. (2010) introduced a new alkoxyamine bearing a chromophore group for nitroxide-mediated photopolymerization (NMP2), indicating potential applications in developing novel polymerization processes and materials (Guillaneuf et al., 2010).

Photocrosslinking and Polymer Chemistry

  • Photocrosslinking of Polymers : Fukuda and Nakashima (1983) investigated the photocrosslinking behaviors of polymethoxymethylstyrene and its copolymers, highlighting the role of UV irradiation in facilitating crosslinking through direct coupling of the generated benzyl radical (Fukuda & Nakashima, 1983).

Molecular Synthesis

  • Synthesis of (Benzoylamino)methyl 4-[(Benzoylamino)methoxy]benzoate : Popovski et al. (2010) presented methods for synthesizing a compound related to Methyl 4-methoxybenzoate, underscoring its relevance in pharmaceutical intermediates and organic synthesis, as well as its applications in the flavor and perfume industry (Popovski et al., 2010).

Photophysical Properties

  • Photophysical Properties Investigation : Kim et al. (2021) synthesized derivatives including Methyl 2-hydroxy-4-(5-methoxythiophen-2-yl)benzoate to investigate their photophysical properties in various solvents, providing valuable insights for the development of luminescent materials and understanding solvatochromic effects (Kim et al., 2021).

Safety and Hazards

“Methyl 4-methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate” is harmful by inhalation, in contact with skin, and if swallowed . Similar compounds have been classified as Eye Irritant 2 and Flammable Liquid 3 .

Future Directions

Phenyl borate, an intermediate in the synthesis of “Methyl 4-methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate”, has wide applications in biology, organic synthesis, catalysis, and crystal engineering . Therefore, the future directions of this compound could involve further exploration of these applications.

properties

IUPAC Name

methyl 4-methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21BO5/c1-14(2)15(3,4)21-16(20-14)12-9-10(18-5)7-8-11(12)13(17)19-6/h7-9H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZFJABAMRFQRQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)OC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21BO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901126965
Record name Benzoic acid, 4-methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901126965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1146214-84-7
Record name Benzoic acid, 4-methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1146214-84-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 4-methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901126965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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